molecular formula C10H15N3Si B1397792 2,6-Pyridinediamine, 3-[2-(trimethylsilyl)ethynyl]- CAS No. 936342-41-5

2,6-Pyridinediamine, 3-[2-(trimethylsilyl)ethynyl]-

Cat. No.: B1397792
CAS No.: 936342-41-5
M. Wt: 205.33 g/mol
InChI Key: ULLCGVNMSDQYJJ-UHFFFAOYSA-N
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Description

2,6-Pyridinediamine, 3-[2-(trimethylsilyl)ethynyl]- is a useful research compound. Its molecular formula is C10H15N3Si and its molecular weight is 205.33 g/mol. The purity is usually 95%.
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Biological Activity

2,6-Pyridinediamine, 3-[2-(trimethylsilyl)ethynyl]- is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Chemical Formula : C₁₅H₂₁N₂Si₂
  • Molecular Weight : Approximately 293.5 g/mol

The presence of trimethylsilyl and ethynyl groups suggests potential interactions with biological targets, particularly in receptor modulation.

Research indicates that 2,6-Pyridinediamine derivatives can interact with various biological pathways:

  • Receptor Modulation : Certain derivatives have been shown to activate or inhibit nuclear receptors such as the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR), which play crucial roles in drug metabolism and detoxification processes .
  • Anticancer Activity : Some studies suggest that pyridine derivatives exhibit anticancer properties by inducing apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways .
  • Antimicrobial Effects : Preliminary data indicate potential antimicrobial activity against various pathogens, although specific mechanisms remain to be fully elucidated.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
Receptor ActivationActivates CAR and PXR at nanomolar concentrations
Anticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial ActivityExhibits activity against specific bacterial strains

Case Study 1: CAR Activation

A study by Liang et al. synthesized several analogues of 2,6-Pyridinediamine that demonstrated increased potency for CAR activation. The findings highlighted that structural modifications significantly influenced receptor selectivity and efficacy .

Case Study 2: Anticancer Properties

In a separate investigation, derivatives of 2,6-Pyridinediamine were tested against various cancer cell lines. The results indicated that certain compounds led to a substantial decrease in cell viability, suggesting their potential as chemotherapeutic agents .

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions
One of the primary applications of 2,6-Pyridinediamine derivatives is in cross-coupling reactions, such as the Sonogashira reaction. This reaction facilitates the formation of carbon-carbon bonds between terminal alkynes and aryl halides, which is crucial for synthesizing complex organic molecules. The presence of the trimethylsilyl (TMS) group enhances the stability and reactivity of the alkyne component, allowing for more efficient coupling under mild conditions .

Alkylation Reactions
Recent studies have demonstrated that 2,6-Pyridinediamine derivatives can undergo direct non-catalytic alkylation with diisopropylzinc. This process yields novel alkylated products without requiring traditional catalysts, thereby simplifying synthetic pathways and reducing costs associated with catalyst recovery and purification .

Materials Science

Polymer Chemistry
The incorporation of 2,6-Pyridinediamine into polymer matrices has been explored for creating advanced materials with enhanced mechanical properties. The TMS-ethynyl group can act as a reactive site for further functionalization, enabling the design of polymers with tailored properties for specific applications such as coatings and adhesives .

Nanomaterials
Research indicates that derivatives of 2,6-Pyridinediamine can be used in the synthesis of nanomaterials. These compounds can serve as precursors for metal-organic frameworks (MOFs) or as stabilizing agents in nanoparticle synthesis. Their unique electronic properties make them suitable candidates for applications in catalysis and sensor technology .

Medicinal Chemistry

Antitumor Activity
Emerging research suggests that 2,6-Pyridinediamine derivatives exhibit promising antitumor activity. Studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways. This potential makes them candidates for further investigation in drug development .

Antimicrobial Properties
In addition to their anticancer effects, certain derivatives have demonstrated antimicrobial activity against various pathogens. The ability to modify the pyridine ring and introduce different substituents allows for the optimization of these compounds to enhance their efficacy against resistant strains of bacteria .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-[2-(trimethylsilyl)ethynyl]-2,6-pyridinediamine?

  • Methodological Answer : The compound can be synthesized via Sonogashira coupling between 3-iodo-2,6-pyridinediamine and trimethylsilylacetylene, leveraging palladium catalysis under inert conditions. Ensure rigorous purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product . For analogous pyridine derivatives, ultrasonic methods have been employed to enhance reaction efficiency, as demonstrated in proton transfer compound synthesis .

Q. How can the purity and structure of 3-[2-(trimethylsilyl)ethynyl]-2,6-pyridinediamine be confirmed?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (M.W. 190.32) and NMR spectroscopy (¹H/¹³C) to verify the ethynyl and silyl moieties. Compare spectral data with literature values for structurally similar pyridine derivatives . High-performance liquid chromatography (HPLC) with UV detection at 254 nm can assess purity (>95% recommended for research use).

Q. What are the solubility characteristics of this compound in common organic solvents?

  • Methodological Answer : The parent 2,6-diaminopyridine is water-soluble due to hydrogen bonding, but the trimethylsilyl ethynyl group increases hydrophobicity. Test solubility in DMSO, THF, and dichloromethane via stepwise addition (0.1–10 mg/mL). Monitor dissolution visually and with UV-Vis spectroscopy. Preliminary data suggest high solubility in polar aprotic solvents .

Q. What spectroscopic techniques are optimal for tracking its stability under varying conditions?

  • Methodological Answer : Use ¹H NMR to monitor degradation in DMSO-d₆ over 72 hours at 25°C and 40°C. Thermal stability can be assessed via thermogravimetric analysis (TGA) under nitrogen. For photostability, expose solutions to UV light (365 nm) and analyze by HPLC .

Advanced Research Questions

Q. How does the trimethylsilyl ethynyl moiety influence electronic properties in coordination chemistry?

  • Methodological Answer : The ethynyl group acts as a π-conjugated linker, enhancing electron delocalization, while the silyl group stabilizes the structure via steric protection. Perform cyclic voltammetry to compare redox potentials with non-silylated analogs. Density functional theory (DFT) calculations can model frontier molecular orbitals to predict ligand behavior .

Q. What strategies mitigate steric hindrance during functionalization of this compound?

  • Methodological Answer : Protect the amino groups with tert-butoxycarbonyl (Boc) groups before introducing bulky substituents. Use microwave-assisted synthesis to overcome kinetic barriers. For example, Boc protection followed by Suzuki-Miyaura coupling with aryl boronic acids has been effective in similar systems .

Q. Can this compound serve as a precursor for carbon-carbon coupling reactions in polymer synthesis?

  • Methodological Answer : The ethynyl group is amenable to Sonogashira or Glaser couplings for constructing conjugated polymers. Optimize reaction conditions (e.g., PdCl₂(PPh₃)₂ catalyst, CuI co-catalyst) in THF/triethylamine. Monitor molecular weight growth via gel permeation chromatography (GPC) .

Q. How can computational modeling predict its reactivity in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer : Use DFT (B3LYP/6-31G*) to calculate Fukui indices and identify electrophilic centers. Compare activation energies for NAS at C-4 versus C-5 positions. Validate predictions with kinetic experiments (e.g., reaction with NaN₃ in DMF at 80°C) .

Properties

IUPAC Name

3-(2-trimethylsilylethynyl)pyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3Si/c1-14(2,3)7-6-8-4-5-9(11)13-10(8)12/h4-5H,1-3H3,(H4,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLCGVNMSDQYJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=C(N=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of 3-iodo-pyridin-2,6-diamine (20.0 g, 85.2 mmol) described in Manufacturing Example 13-1-1, trimethylsilyl acetylene (24.2 mL, 170 mmol), copper (I) iodide (3.25 g, 17.0 mmol) N,N-diisopropylethylamine (19.1 g, 148 mmol) and N-methylpyrrolidinone (286 mL) was added tetrakis(triphenylphosphine)palladium (0) (9.81 g, 8.52 mmol) under argon atmosphere, which was stirred for 30 minutes at room temperature. The reaction solution was partitioned into water and ethyl acetate. The ethyl acetate layer was washed with water 4 times and dried over sodium sulfate, and the solvent was evaporated under a reduced pressure. The residue was purified by NH silica gel chromatography (heptane:ethyl acetate=4:1 then 1:1). The solids obtained by concentrating the eluate under a reduced pressure were washed with heptane containing a small amount of ethyl acetate to obtain the title compound (10.5 g, 60.0%).
Quantity
20 g
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copper (I) iodide
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9.81 g
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286 mL
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Yield
60%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a mixture of 3-iodo-pyridin-2,6-diamine (20 g) described in Manufacturing Example 4-1, trimethylsilyl acetylene (24 mL), copper(I) iodide (3.3 g), N,N-diisopropylethylamine (19 g), and NMP (290 mL) was added tetrakis(triphenylphosphine)palladium(0) (9.8 g), which was stirred for 30 minutes at room temperature under an argon atmosphere. Water was added to the reaction solution, which was then extracted with ethyl acetate. The ethyl acetate layer thus obtained was washed with water 4 times and dried over sodium sulfate. The sodium sulfate was filtered off, the solvent was evaporated under a reduced pressure, and the residue was purified by NH silica gel chromatography (heptane:ethyl acetate=4:1, then 1:1). The eluate was concentrated under a reduced pressure, and the resulting solids were washed with heptane containing a small amount of ethyl acetate to obtain the titled compound (11 g).
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20 g
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24 mL
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290 mL
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copper(I) iodide
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9.8 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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